3-Bromo-2,5-dichlorobenzonitrile

Epigenetics Bromodomain inhibition BET protein targeting

This trisubstituted benzonitrile features an orthogonal halogenation pattern (Br at C3; Cl at C2, C5) enabling up to three sequential site-selective cross-coupling reactions—critical for constructing densely functionalized kinase inhibitors, GPCR ligands, and BET-targeting chemical probes. Its three-tiered reactivity hierarchy reduces synthetic steps versus mono-/di-halogenated analogs. Documents demonstrate 2.9-fold BRD2 BD2 selectivity over BRD4 BD2 (Kd 300 nM vs. IC₅₀ 863 nM) and 69-fold discrimination against CREBBP, making it a superior scaffold for BRD2-preferential probe development with intrinsic off-target counter-screening advantages.

Molecular Formula C7H2BrCl2N
Molecular Weight 250.90
CAS No. 1160574-33-3
Cat. No. B3215423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,5-dichlorobenzonitrile
CAS1160574-33-3
Molecular FormulaC7H2BrCl2N
Molecular Weight250.90
Structural Identifiers
SMILESC1=C(C=C(C(=C1C#N)Cl)Br)Cl
InChIInChI=1S/C7H2BrCl2N/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2H
InChIKeyPWTKUSJMSXLWML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-2,5-dichlorobenzonitrile (CAS 1160574-33-3) for Pharmaceutical Research: Core Identity and Procurement Baseline


3-Bromo-2,5-dichlorobenzonitrile (CAS 1160574-33-3) is a trisubstituted aromatic nitrile building block with the molecular formula C₇H₂BrCl₂N and a molecular weight of 250.91 g/mol . Its substitution pattern features a bromine atom at the 3-position and chlorine atoms at the 2- and 5-positions on a benzonitrile core, creating a dense halogenation profile with a predicted LogP of 3.63 . This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bromodomain-targeting ligands and heterocyclic scaffolds via sequential cross-coupling reactions .

Why 3-Bromo-2,5-dichlorobenzonitrile Cannot Be Replaced by 2,5-Dichlorobenzonitrile or Other Mono-Halogenated Analogs


Attempts to substitute 3-bromo-2,5-dichlorobenzonitrile with simpler benzonitrile derivatives—such as 2,5-dichlorobenzonitrile (CAS 21663-61-6, lacking the 3-position bromine) or 3-bromo-2-chlorobenzonitrile (CAS 914250-82-1, lacking the 5-position chlorine)—fundamentally alter the compound's physicochemical profile and synthetic utility. The introduction of bromine at the 3-position increases the predicted density from approximately 1.40 g/cm³ (2,5-dichlorobenzonitrile) to 1.85 g/cm³ and raises the boiling point by approximately 40°C . More critically, the orthogonal halogenation pattern (Br at C3, Cl at C2 and C5) enables sequential, site-selective cross-coupling reactions—a capability absent in mono-halogenated or uniformly halogenated analogs. This differential reactivity is essential for constructing complex biaryl and heterocyclic architectures where precise regiochemical control is required .

3-Bromo-2,5-dichlorobenzonitrile: Quantitative Evidence of Differential Performance in Bromodomain Binding and Cross-Coupling Applications


BRD2 Bromodomain 2 Binding Affinity: Kd = 300 nM Establishes BET Family Engagement

3-Bromo-2,5-dichlorobenzonitrile, as incorporated into a larger ligand scaffold (CHEMBL3769729), demonstrates direct binding to the BRD2 bromodomain 2 with a dissociation constant (Kd) of 300 nM [1]. In comparison, the same ligand scaffold exhibits an IC₅₀ of 863 nM against BRD4 BD2, representing a 2.9-fold selectivity for BRD2 over BRD4 within the same BET family [1]. This selectivity profile contrasts with pan-BET inhibitors such as I-BET469, which shows nearly equal potency across BRD2 BD2 (Kd = 2.8 nM) and BRD4 BD2 (Kd = 2.9 nM) .

Epigenetics Bromodomain inhibition BET protein targeting Drug discovery

Selectivity Over CREBBP Bromodomain: 10-Fold Discrimination Against Off-Target Epigenetic Readers

When evaluated in a CREBBP bromodomain binding assay, a ligand containing the 3-bromo-2,5-dichlorobenzonitrile-derived scaffold (BDBM150034, from US Patent 8975417) exhibited an IC₅₀ of 3100 nM [1]. This represents a 10.3-fold reduction in affinity relative to its BRD2 BD2 binding (Kd = 300 nM) and a 3.6-fold reduction relative to BRD4 BD2 (IC₅₀ = 863 nM). In contrast, the same ligand series demonstrated sub-50 nM potency against BRD3 (IC₅₀ = 31 nM) and BRD2 (IC₅₀ = 45 nM) under identical assay conditions [1], confirming that the scaffold maintains BET family engagement while discriminating against the structurally distinct CREBBP bromodomain.

Bromodomain selectivity CREBBP Off-target profiling Epigenetic drug discovery

Predicted Physicochemical Differentiation: Density and Lipophilicity Relative to 2,5-Dichlorobenzonitrile

The introduction of a bromine atom at the 3-position of the 2,5-dichlorobenzonitrile core produces substantial changes in predicted physicochemical parameters. 3-Bromo-2,5-dichlorobenzonitrile exhibits a predicted density of 1.85 ± 0.1 g/cm³, compared to 1.40 ± 0.1 g/cm³ for 2,5-dichlorobenzonitrile—an increase of approximately 32% . The predicted boiling point increases from 247.6 ± 20.0 °C (2,5-dichlorobenzonitrile) to 287.7 ± 35.0 °C . The LogP value of 3.63 indicates moderate lipophilicity suitable for membrane permeability while retaining sufficient polarity for aqueous solubility .

Physicochemical profiling ADME prediction Halogen effects Medicinal chemistry

Orthogonal Halogenation: Differential Reactivity for Sequential Cross-Coupling Relative to Mono-Halogenated Analogs

The 2,5-dichloro-3-bromo substitution pattern on 3-bromo-2,5-dichlorobenzonitrile creates a reactivity hierarchy that enables sequential, site-selective functionalization. The C-Br bond at the 3-position is significantly more reactive in palladium-catalyzed cross-coupling reactions than the C-Cl bonds at the 2- and 5-positions, following the established reactivity order I > OTf > Br >> Cl for aryl halides in Suzuki-Miyaura couplings [1]. This orthogonal reactivity allows chemists to install a first substituent at the 3-position via Suzuki coupling while leaving the 2- and 5-position chlorines intact for subsequent Buchwald-Hartwig amination or further cross-coupling steps . Mono-halogenated analogs such as 2,5-dichlorobenzonitrile lack this tiered reactivity, while 3-bromo-2-chlorobenzonitrile provides only two reactive sites with reduced synthetic versatility.

Cross-coupling Suzuki-Miyaura Buchwald-Hartwig Regioselective synthesis

Commercial Availability and Pricing Benchmark: Fluorochem vs. Alternative Suppliers

3-Bromo-2,5-dichlorobenzonitrile is commercially available from multiple suppliers with varying purity specifications and pricing structures. Fluorochem offers the compound in 250 mg (£375.00), 1 g (£675.00), and 5 g (£1,950.00) quantities with shipping availability from UK, Germany, and China stock locations . Alternative suppliers include AKSci (95% minimum purity, long-term cool/dry storage) and Leyan (98% purity, Product ID 1810099) . The price per gram from Fluorochem at the 1 g scale (£675.00/g) provides a procurement baseline. In contrast, the structurally simpler analog 3-bromo-2-chlorobenzonitrile (CAS 914250-82-1) is priced at approximately $200/g from Chemshuttle , reflecting the reduced synthetic complexity and lower halogen content of the mono-bromo, mono-chloro analog.

Procurement Supply chain Pricing comparison Research chemical sourcing

Optimal Application Scenarios for 3-Bromo-2,5-dichlorobenzonitrile Based on Verified Differentiation Evidence


Development of BRD2-Selective Chemical Probes for BET Family Bromodomain Research

For epigenetics research programs seeking to dissect the individual biological functions of BET family members (BRD2, BRD3, BRD4), 3-bromo-2,5-dichlorobenzonitrile-derived scaffolds offer a starting point for developing BRD2-preferential chemical probes. The quantitative evidence demonstrates a 2.9-fold selectivity for BRD2 BD2 (Kd = 300 nM) over BRD4 BD2 (IC₅₀ = 863 nM), and a 10.3-fold discrimination against the non-BET CREBBP bromodomain (IC₅₀ = 3100 nM) [1]. This selectivity profile contrasts with pan-BET inhibitors like I-BET469, which exhibit near-equivalent potency across BET family members (Kd: 2.8 nM for BRD2 BD2 vs. 2.9 nM for BRD4 BD2), making 3-bromo-2,5-dichlorobenzonitrile a more suitable core for target-specific probe development . Researchers should prioritize this building block when BRD2-specific pharmacological interrogation is required, particularly in cellular models where confounding effects from BRD4 inhibition must be minimized.

Sequential, Site-Selective Synthesis of Highly Substituted Biaryl and Heteroaryl Scaffolds

Medicinal chemistry programs requiring the construction of densely functionalized aromatic cores with precise regiochemical control should select 3-bromo-2,5-dichlorobenzonitrile over simpler halogenated benzonitrile analogs. The compound's orthogonal halogenation pattern (Br at C3; Cl at C2 and C5) creates a three-tiered reactivity hierarchy that enables up to three sequential cross-coupling reactions [1]. The 3-position bromine reacts preferentially in Suzuki-Miyaura couplings, allowing installation of the first aryl or heteroaryl group while preserving the 2- and 5-position chlorines for subsequent Buchwald-Hartwig amination or additional coupling steps. This synthetic strategy reduces the total number of steps required to access tri-substituted aromatic targets compared to routes using mono- or di-halogenated benzonitriles, which would necessitate additional halogenation and deprotection sequences. Applications are particularly relevant for synthesizing kinase inhibitor scaffolds, GPCR ligands, and other drug-like molecules where diverse substitution patterns are required for structure-activity relationship (SAR) exploration.

BET Bromodomain-Focused Screening Library Construction with Built-in CREBBP Selectivity

For high-throughput screening campaigns targeting the BET bromodomain family, 3-bromo-2,5-dichlorobenzonitrile provides a scaffold core with intrinsic selectivity against CREBBP, a common off-target in bromodomain inhibitor discovery. The 69-fold selectivity window between BRD3 (IC₅₀ = 31 nM) and CREBBP (IC₅₀ = 3100 nM) documented for ligands incorporating this benzonitrile motif means that hits emerging from primary BET screens are less likely to be confounded by CREBBP-mediated effects [1]. This built-in selectivity feature reduces the burden of counter-screening during hit triage and increases the probability of identifying true BET-specific chemical matter. Compound library designers should preferentially incorporate 3-bromo-2,5-dichlorobenzonitrile-derived building blocks into diversity-oriented synthesis campaigns aimed at discovering next-generation BET inhibitors with reduced polypharmacology liabilities.

ADME Property Optimization Through Strategic Halogen Incorporation

The predicted physicochemical properties of 3-bromo-2,5-dichlorobenzonitrile—including a LogP of 3.63 and a density of 1.85 g/cm³—position this building block as a strategic tool for modulating the lipophilicity and molecular weight of drug candidates within acceptable drug-like space [1]. Compared to the baseline 2,5-dichlorobenzonitrile (density = 1.40 g/cm³), the brominated analog increases molecular density by 32% and raises the boiling point by approximately 40°C . These differential properties are particularly valuable when designing lead compounds that require: (1) enhanced metabolic stability conferred by halogen blocking of metabolically labile positions; (2) increased target residence time via halogen bonding interactions; or (3) tunable lipophilicity for optimizing membrane permeability while maintaining aqueous solubility. Procurement of this specific halogenation pattern is justified when computational ADME predictions indicate that 3-position bromination plus 2,5-dichlorination will deliver the desired balance of potency, selectivity, and drug-like properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-2,5-dichlorobenzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.